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Compound of Interest

Compound Name: IDH1 Inhibitor 8

Cat. No.: B560118 Get Quote

Technical Support Center: AG-120 Racemate
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and drug development professionals working with AG-120 Racemate

(Ivosidenib).

Frequently Asked Questions (FAQs)
Q1: What is AG-120 Racemate and what is its mechanism of action?

A1: AG-120 Racemate is the racemic mixture of ivosidenib, an orally available small-molecule

inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Mutations in the

IDH1 gene, commonly found in several cancers like acute myeloid leukemia (AML), glioma,

and cholangiocarcinoma, lead to the production of the oncometabolite D-2-hydroxyglutarate (2-

HG).[4][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, which are

involved in crucial cellular processes such as histone and DNA demethylation, leading to

impaired cellular differentiation and promoting oncogenesis.[6] AG-120 specifically targets and

inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular

differentiation.[5][6]

Q2: What is the recommended dosage for in vitro and in vivo experiments?

A2: The optimal dosage of AG-120 can vary depending on the cell line or animal model.
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In Vitro: In cellular assays, AG-120 has been shown to be effective at concentrations in the

low micromolar to nanomolar range. For example, in primary human AML blast cells with

IDH1 mutations, AG-120 reduced intracellular 2-HG levels by 96% at a concentration of 0.5

μM.[6][7] The IC50 for inhibition of the IDH1 R132C mutant in HT1080 cells was determined

to be 0.0075 μM.[2]

In Vivo: In mouse xenograft models using HT1080 cells, single oral doses of 50 mg/kg and

150 mg/kg of AG-120 resulted in a significant reduction in tumor 2-HG levels, with maximum

inhibition observed at approximately 12 hours post-dose.[6][7]

Q3: What were the dosages used in clinical trials?

A3: In a Phase 1 dose-escalation study in patients with advanced hematologic malignancies

with an IDH1 mutation, AG-120 was administered at doses ranging from 100 mg twice daily

(BID) to 1,200 mg once daily (QD).[8][9] Based on safety, pharmacokinetic/pharmacodynamic

data, and clinical activity, 500 mg once daily was selected as the recommended Phase 2 dose.

[4][8]
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Issue Possible Cause Recommended Solution

Inconsistent or no effect in cell

culture experiments

Cell line viability: The cell line

may not be sensitive to AG-

120 or may have lost the IDH1

mutation.

Verify IDH1 mutation status:

Regularly sequence the IDH1

gene in your cell line to confirm

the presence of the mutation.

Assess cell viability: Perform a

dose-response curve to

determine the optimal

concentration for your specific

cell line.

Compound solubility: AG-120

may not be fully dissolved in

the cell culture medium.

Ensure proper dissolution: AG-

120 is soluble in DMSO.[1][2]

Prepare a concentrated stock

solution in fresh, high-quality

DMSO and then dilute it to the

final working concentration in

your cell culture medium. Mix

thoroughly.

Incorrect dosage: The

concentration of AG-120 may

be too low to elicit a response.

Optimize concentration: Based

on published data, effective

concentrations in vitro range

from 0.5 μM to 5 μM.[2][6]

Perform a dose-response

experiment to find the optimal

concentration for your

experimental setup.

High variability in in vivo

animal studies

Inconsistent drug

administration: Improper

gavage technique can lead to

variable dosing.

Standardize administration:

Ensure all personnel are

properly trained in oral gavage

techniques.
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Pharmacokinetic variability:

Differences in animal

metabolism can affect drug

exposure.

Monitor plasma levels: If

possible, measure AG-120

plasma concentrations to

correlate drug exposure with

efficacy.

Tumor heterogeneity: The

xenograft tumors may have

varying levels of the IDH1

mutation.

Characterize tumors: Before

starting the experiment,

confirm the IDH1 mutation

status of the tumor cells used

for implantation.

Unexpected side effects or

toxicity in animal models

Off-target effects: Although

AG-120 is a targeted inhibitor,

high concentrations may lead

to off-target effects.

Dose reduction: If toxicity is

observed, consider reducing

the dose. The clinical dose of

500 mg QD was selected

based on a balance of efficacy

and safety.[8]

Vehicle toxicity: The vehicle

used to dissolve AG-120 may

be causing toxicity.

Vehicle control group: Always

include a vehicle-only control

group in your experiments to

assess the effects of the

vehicle. A common formulation

for in vivo studies is a mixture

of DMSO and corn oil.[1]

Quantitative Data Summary
Table 1: In Vitro Efficacy of AG-120
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Cell
Line/Sample
Type

IDH1 Mutation
AG-120
Concentration

Effect Reference

HT1080 R132C 0.0075 μM
IC50 for 2-HG

reduction
[2]

Primary human

AML blast cells
R132H, R132C 0.5 μM

96% reduction in

intracellular 2-

HG

[6][7]

Primary human

AML blast cells
R132H, R132C 1 μM

98.6% reduction

in intracellular 2-

HG

[6][7]

Primary human

AML blast cells
R132H, R132C 5 μM

99.7% reduction

in intracellular 2-

HG

[6][7]

Table 2: In Vivo Efficacy of AG-120 in HT1080 Xenograft Model

Dose
Maximum Tumor 2-
HG Inhibition

Time to Maximum
Inhibition

Reference

50 mg/kg 92.0% ~12 hours [6][7]

150 mg/kg 95.2% ~12 hours [6][7]

Table 3: Clinical Trial Dose Escalation of AG-120
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Dose Frequency Patient Population Reference

100 mg Twice Daily (BID)

Advanced

Hematologic

Malignancies with

IDH1 mutation

[8]

300 mg Once Daily (QD)

Advanced

Hematologic

Malignancies with

IDH1 mutation

[8]

500 mg Once Daily (QD)

Advanced

Hematologic

Malignancies with

IDH1 mutation

[4][8]

800 mg Once Daily (QD)

Advanced

Hematologic

Malignancies with

IDH1 mutation

[8]

1200 mg Once Daily (QD)

Advanced

Hematologic

Malignancies with

IDH1 mutation

[8]

Experimental Protocols
Protocol 1: In Vitro 2-HG Measurement in Cell Culture

Cell Seeding: Seed IDH1-mutant cells in a multi-well plate at a density that allows for

logarithmic growth during the experiment.

Treatment: The following day, treat the cells with varying concentrations of AG-120 (e.g., 0.1,

0.5, 1, 5, 10 μM) or vehicle control (DMSO).

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
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Metabolite Extraction:

Aspirate the cell culture medium.

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Add a pre-chilled 80% methanol solution to the cells.

Scrape the cells and collect the cell lysate.

Centrifuge the lysate to pellet the cell debris.

2-HG Analysis:

Collect the supernatant containing the metabolites.

Analyze the 2-HG levels using a suitable method, such as gas chromatography-mass

spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell

number.

Visualizations
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Caption: IDH1 signaling pathway in normal and mutant cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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